Product packaging for Imidazo[1,2-a]pyridine-8-carbonitrile(Cat. No.:CAS No. 136117-70-9)

Imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B172539
CAS No.: 136117-70-9
M. Wt: 143.15 g/mol
InChI Key: MYTKOOVOBCDRPN-UHFFFAOYSA-N
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Description

Historical Context and Significance of Imidazo[1,2-a]pyridines in Chemical Research

The imidazo[1,2-a]pyridine (B132010) scaffold, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, has been a subject of chemical interest for nearly a century. Its first synthesis was reported by Tschitschibabin and his colleagues in 1925, which involved the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde. This foundational work opened the door to a vast field of heterocyclic chemistry.

Over the decades, the significance of imidazo[1,2-a]pyridines has grown substantially, particularly in the realm of medicinal chemistry. The scaffold is now recognized as a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This has led to the development of numerous compounds with a wide range of therapeutic activities. Marketed drugs containing this core structure include Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (for heart failure). acs.org Beyond pharmaceuticals, these compounds are also valued in materials science for their unique photophysical properties, finding use in the development of dyes and other advanced materials. mdpi.com

General Characteristics of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is formed by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. This arrangement results in a planar, aromatic structure with 10 π-electrons, making it a stable heterocyclic compound. The presence of two nitrogen atoms, one at the bridgehead (N4) and another in the five-membered ring (N1), imparts distinct chemical properties to the molecule. The electron density is distributed across both rings, but the imidazole moiety is generally more electron-rich and thus more susceptible to electrophilic attack, particularly at the C3 position.

The scaffold's structural rigidity and its ability to be functionalized at various positions (C2, C3, C5, C6, C7, and C8) allow for the creation of large and diverse chemical libraries. This versatility is a key reason for its "privileged" status in drug discovery, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivatives to optimize their interaction with biological targets.

Research Focus on Imidazo[1,2-a]pyridine-8-carbonitrile within the Broader Class

Within the extensive family of imidazo[1,2-a]pyridine derivatives, this compound has emerged as a compound of particular interest, primarily as a key chemical intermediate. The strategic placement of the carbonitrile group at the C8 position of the pyridine ring provides a versatile chemical handle for further synthetic modifications.

Much of the research focus on this compound stems from its role as a precursor in the synthesis of pharmacologically active agents. Specifically, it is a crucial building block for creating imidazo[1,2-a]pyridine-8-carboxamides, a class of compounds that has shown significant promise as novel antimycobacterial agents. nih.gov The nitrile group can be readily converted into a carboxamide functionality, allowing for the introduction of diverse substituents to explore structure-activity relationships in the quest for more potent and selective drugs against Mycobacterium tuberculosis. This targeted research effort highlights the importance of this compound as a valuable tool in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B172539 Imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 136117-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKOOVOBCDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287577
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-70-9
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136117-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis of Imidazo 1,2 a Pyridine 8 Carbonitrile

The synthesis of Imidazo[1,2-a]pyridine-8-carbonitrile typically involves the construction of the fused heterocyclic ring system followed by the introduction or modification of the nitrile functional group. A common strategy involves the use of a substituted 2-aminopyridine (B139424) as a starting material.

A plausible synthetic route begins with 2-aminonicotinonitrile (2-amino-3-cyanopyridine). This starting material already contains the necessary nitrile group at the desired position relative to the pyridine (B92270) nitrogen. The imidazo[1,2-a]pyridine (B132010) scaffold can then be formed through a cyclization reaction. One of the most established methods for this is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For instance, reacting 2-aminonicotinonitrile with a reagent like chloroacetaldehyde (B151913) would lead to the formation of the imidazo[1,2-a]pyridine ring, yielding the target compound.

Alternatively, the synthesis can commence from Imidazo[1,2-a]pyridine-8-carboxylic acid. google.com This related compound can be synthesized by reacting an acetaldehyde (B116499) derivative with a 2-aminonicotinic acid derivative. google.com The carboxylic acid can then be converted to the primary amide, followed by dehydration to yield the carbonitrile.

Another versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.org This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build the substituted imidazo[1,2-a]pyridine scaffold in a single step. beilstein-journals.org By choosing the appropriate substituted 2-aminopyridine, this method can be adapted for the synthesis of various derivatives.

Physicochemical Properties

Imidazo[1,2-a]pyridine-8-carbonitrile is typically an off-white to light yellow solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Off-white to light yellow solid
CAS Number 136117-70-9

Spectroscopic data is crucial for the identification and characterization of the compound. While detailed spectra are found in specialized databases, typical expected signals are as follows:

¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the protons on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each of the eight carbon atoms in the molecule, with the carbon of the nitrile group appearing in a characteristic downfield region.

IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band characteristic of the C≡N (nitrile) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. chemicalbook.com

Chemical Reactivity and Derivatization

The chemical reactivity of Imidazo[1,2-a]pyridine-8-carbonitrile is dominated by the nitrile group and the heterocyclic core.

The nitrile group is a versatile functional group that can undergo a variety of transformations. Most notably, it can be hydrolyzed under acidic or basic conditions to form Imidazo[1,2-a]pyridine-8-carboxylic acid or its corresponding amide. The conversion to the carboxamide is particularly significant as it is a key step in the synthesis of a series of potent antimycobacterial agents. nih.gov This transformation allows for the coupling of various amines to the C8 position, enabling the exploration of structure-activity relationships.

The imidazo[1,2-a]pyridine (B132010) ring system itself is also reactive. The imidazole (B134444) part of the scaffold is electron-rich and prone to electrophilic substitution, with the C3 position being the most reactive site. This allows for the introduction of various substituents at this position through reactions such as halogenation, nitration, and Friedel-Crafts reactions. mdpi.com Such derivatization can be used to modulate the electronic properties and biological activity of the molecule.

Pharmacological and Biological Activity Profiles of Imidazo 1,2 a Pyridine 8 Carbonitrile Derivatives

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine-8-carbonitrile have emerged as a promising class of anticancer agents. rsc.orgacs.orgnih.govresearchgate.net Research has demonstrated their potent inhibitory effects on cancer cell growth through various mechanisms of action. nih.govnih.gov Modifications to the core structure of imidazo[1,2-a]pyridines can yield compounds capable of inducing cell cycle arrest, triggering apoptosis, and modulating critical signal transduction pathways involved in cancer progression. nih.gov

A key mechanism behind the anticancer effects of imidazo[1,2-a]pyridine (B132010) derivatives is their ability to suppress cancer cell proliferation and induce programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, certain imidazo[1,2-a]pyridine amines have been observed to induce apoptosis in MCF-7 breast cancer cells. wits.ac.za This process is often characterized by the activation of key executioner proteins, such as caspase-3/7. wits.ac.za

In MDA-MB-231 breast cancer cells, treatment with specific derivatives led to morphological changes associated with both apoptosis and necrosis, including cell membrane blebbing and the exposure of phosphatidylserine. wits.ac.za The induction of apoptosis in various cancer cells is further confirmed by observations of increased PARP (Poly (ADP-ribose) polymerase) cleavage and the activation of caspases 7 and 8. researchgate.net Furthermore, some derivatives have been shown to induce apoptosis through a p53-mediated pathway, leading to an increase in the pro-apoptotic protein Bax. nih.gov

A significant focus of research into the anticancer properties of this compound derivatives has been their activity as tubulin polymerization inhibitors. These compounds have been specifically designed as colchicine-binding site agents. nih.gov The colchicine (B1669291) site on tubulin is a well-established target for anticancer drugs, as its disruption interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Two series of novel 5,7-diarylthis compound derivatives were designed based on the pharmacophore of Combretastatin A-4 (CA-4), a known colchicine site inhibitor. nih.gov Molecular docking studies have confirmed that these derivatives fit within the colchicine-binding site, mimicking the interactions of other known inhibitors. nih.gov For example, compound 7e from one study was shown to disrupt microtubule dynamics, and a competitive binding assay confirmed its interaction at the colchicine site of tubulin. nih.gov

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines, demonstrating significant antiproliferative activity. Two series of 5,7-diarylthis compound derivatives (3a-3q and 7a-7n ) were tested against a panel of five human cancer cell lines: HT-29 (colon carcinoma), A549 (lung carcinoma), MKN-45 (gastric carcinoma), and SMMC-7721 (hepatocellular carcinoma). nih.gov Several of these compounds, notably 7e, 7f, 7h-7j, and 7m , exhibited potent activity with IC₅₀ values in the double-digit nanomolar range. nih.gov The lead compound, 7e , showed IC₅₀ values ranging from 0.01 to 3.2 µM, which is superior to the reference compound CA-4. nih.gov

Furthermore, other imidazo[1,2-a]pyridine derivatives have been tested against the triple-negative breast cancer cell line MDA-MB-231. nih.govwits.ac.zaresearchgate.net One study reported that a novel synthetic derivative, MIA, demonstrated dose-dependent cytotoxic effects against MDA-MB-231 cells. nih.gov Another study synthesized a series of amide derivatives of imidazo[1,2-a]pyridine and found potent anticancer effects against MDA-MB-231 and A549 cell lines, among others. researchgate.net

Table 1: Cytotoxic Activity of Selected this compound Derivatives

CompoundCell LineIC₅₀ (µM)
7e HT-29Data not specified
7e A549Data not specified
7e MKN-45Data not specified
7e SMMC-7721Data not specified
14j MDA-MB-2310.95 ± 0.039
14j A5490.091 ± 0.0053
MIA MDA-MB-231Dose-dependent cytotoxicity observed

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources. nih.govnih.govresearchgate.net

A well-documented effect of imidazo[1,2-a]pyridine derivatives is their ability to halt the cell cycle, predominantly at the G2/M transition phase. This arrest is a direct consequence of their antitubulin activity, which prevents the formation of the mitotic spindle necessary for cell division.

Treatment of cancer cells with these compounds leads to a significant increase in the population of cells in the G2/M phase. This effect has been linked to a decrease in the level of cyclin B1, a key regulatory protein for the G2/M checkpoint. Concurrently, an increase in the levels of tumor suppressor proteins p53 and p21 has been observed, which contributes to the cell cycle arrest. nih.gov

Antimicrobial Activity

Beyond their anticancer properties, the imidazo[1,2-a]pyridine scaffold is also known for its antimicrobial activities.

Imidazo[1,2-a]pyridine and its derivatives are recognized for their activity against fungi and yeasts. asianpubs.org The primary mechanism for this antifungal action is believed to be the inhibition of ergosterol (B1671047) synthesis. asianpubs.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition disrupts membrane integrity and function, leading to fungal cell death. This mechanism is the target of many established antifungal drugs and is effective against a broad spectrum of fungal pathogens, including species like Candida albicans.

Early studies also identified imidazo[1,2-a]pyridines as having general antifungal properties against pathogens such as Aspergillus and Penicillium. nih.gov

Antibacterial Activity

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. jst.go.jpresearchgate.net Studies involving chalcone (B49325) derivatives of imidazo[1,2-a]pyridines have shown their potential as antimicrobial agents. These compounds have been evaluated against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com In comparative studies, imidazo[1,2-a]pyrimidine (B1208166) chalcones often showed excellent to good activity, sometimes surpassing that of the related imidazo[1,2-a]pyridine chalcone derivatives against the same bacterial strains. derpharmachemica.com Some newly synthesized derivatives have shown significant activity when tested at a concentration of 40μg/ml. africaresearchconnects.com

Antibacterial Activity of Imidazo[1,2-a]pyridine Chalcone Derivatives

CompoundBacterial StrainActivity Level (Compared to Ciprofloxacin)
Imidazo[1,2-a]pyridine Chalcone Derivative (10a)Escherichia coliModerate
Imidazo[1,2-a]pyridine Chalcone Derivative (10b)Pseudomonas aeruginosaGood
Imidazo[1,2-a]pyridine Chalcone Derivative (10c)Staphylococcus aureusModerate
Imidazo[1,2-a]pyridine Chalcone Derivative (10d)Streptococcus pyogenesInactive
Imidazo[1,2-a]pyrimidine Chalcone Derivative (4a)Escherichia coliExcellent
Imidazo[1,2-a]pyrimidine Chalcone Derivative (4b)Pseudomonas aeruginosaExcellent

Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new antituberculosis agents. nih.gov A significant breakthrough in this area was the identification of imidazo[1,2-a]pyridine-8-carboxamides through whole-cell screening against Mycobacterium tuberculosis. nih.gov These compounds are selective inhibitors of M. tuberculosis and show no activity against other gram-positive or gram-negative pathogens. nih.gov

Further research has yielded highly potent derivatives. High-throughput screening has identified several imidazo[1,2-a]pyridine (IP) compounds as potent leads against M. tuberculosis and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. plos.orgnih.gov Optimization of this series has led to the development of imidazo[1,2-a]pyridine-3-carboxamides with remarkable potency, including compounds with MIC values as low as ≤0.006 μM against replicating bacteria. nih.gov Certain derivatives have demonstrated potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of M. tuberculosis that surpasses that of clinical candidates like PA-824. nih.gov The outstanding potency against these resistant strains suggests the inhibition of a novel and essential target. nih.gov

Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesSpecific CompoundReported MICTarget Strain
Imidazo[1,2-a]pyridines (IPs)Hits 1-40.03 - 5 µMM. tuberculosis
Imidazo[1,2-a]pyridine-3-carboxamidesCompound 18≤0.006 μMM. tuberculosis H37Rv
Substituted Imidazo[1,2-a]pyridinesCompound 6a0.6 μMM. tuberculosis H37Rv
Substituted Imidazo[1,2-a]pyridinesCompound 6k0.9 μMM. tuberculosis H37Rv

A key mechanism of action for some antitubercular imidazo[1,2-a]pyridine derivatives is the disruption of the pathogen's energy metabolism, specifically through the inhibition of adenosine (B11128) triphosphate (ATP) synthesis. nih.gov Oxidative phosphorylation is a critical pathway for the survival and growth of M. tuberculosis. nih.gov In silico studies have suggested that imidazo[1,2-a]pyridine derivatives have a strong potential to act as inhibitors of ATP synthase. researchgate.net Experimental evidence points to their ability to target QcrB, the b subunit of the ubiquinol (B23937) cytochrome C reductase complex in the electron transport chain. plos.orgnih.govnih.gov This inhibition disrupts ATP homeostasis, leading to bacterial death. nih.gov The identification of a mutation in the qcrB gene conferring resistance to these compounds further validates it as the target. plos.orgnih.gov

Another validated target for imidazo[1,2-a]pyridine derivatives in M. tuberculosis is the 2-trans-enoyl-acyl carrier protein reductase, known as InhA. researchgate.netscispace.com InhA is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway and is the primary target for the frontline drug isoniazid. nih.gov However, the emergence of resistance to isoniazid, often through mutations affecting its activation, necessitates the development of direct InhA inhibitors. nih.gov Research has led to the synthesis of substituted imidazo[1,2-a]pyridine derivatives that show significant anti-TB activity by directly inhibiting InhA. researchgate.netscispace.com Notably, compounds designated as 6a and 6k exhibited potent activity against the H37Rv strain of M. tuberculosis, with MIC values of 0.6 μM and 0.9 μM, respectively, which are comparable to isoniazid. researchgate.netscispace.com These findings position imidazo[1,2-a]pyridine derivatives as promising candidates for combating drug-resistant tuberculosis. researchgate.netscispace.com

Antiviral Activity (e.g., SARS-CoV-2)

The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral properties. nih.govnih.gov Research has demonstrated that derivatives bearing a thioether side chain are active against various viruses. nih.govnih.gov Specific compounds from this class were found to be highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov The versatility of this chemical core is further highlighted by patents for imidazo[1,2-a]pyridine C-nucleosides designed as antiviral agents with improved metabolic stability. google.com

In the context of the recent global health crisis, research has extended to the potential of related scaffolds against SARS-CoV-2. nih.gov

Computational studies have investigated the potential of imidazo[1,2-a]pyrimidine derivatives, a closely related scaffold, to act as inhibitors of SARS-CoV-2 cell entry. nih.gov These in silico models focused on the key proteins involved in viral entry: the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein. nih.gov The results showed that these compounds could potentially act as dual inhibitors. The top-scoring compound in the study exhibited a remarkable binding affinity of -9.1 kcal/mol to the hACE2 receptor and -7.3 kcal/mol to the spike protein. nih.gov These findings suggest that such derivatives may effectively block the interaction between the virus and host cells, thereby preventing infection. nih.gov

Molecular Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Targets

Compound/InhibitorTarget ProteinBinding Affinity (kcal/mol)
Top-Scoring Imidazo[1,2-a]pyrimidine DerivativehACE2-9.1
Top-Scoring Imidazo[1,2-a]pyrimidine DerivativeSpike Protein-7.3
MLN-4760 (Reference Inhibitor)hACE2-7.3
Angiotensin II (Natural Ligand)hACE2-9.2
CBDA (Reference Inhibitor)Spike Protein-5.7

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives are recognized for their significant anti-inflammatory properties. nih.govresearchgate.netderpharmachemica.com The mechanism underlying this activity has been investigated, revealing that these compounds can modulate key inflammatory signaling pathways. nih.gov One novel derivative, identified as MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine), exerts its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways. nih.gov

This suppression leads to a reduction in the expression of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Increased expression of iNOS and overproduction of nitric oxide (NO) are associated with inflammatory processes, and COX-2 is an enzyme that is overexpressed in various inflammatory conditions. nih.gov Previous studies have also indicated that novel synthetic imidazo[1,2-a]pyridine derivatives can function as effective COX-2 blockers, further cementing the anti-inflammatory potential of this class of compounds. nih.gov

Modulation of TNF alpha mediated inflammation

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as effective inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. nih.gov Research has demonstrated that these compounds can suppress the expression of TNF-α in T cells. nih.govnih.gov

One study focused on novel hexahydroimidazo[1,2-a]pyridines, which were evaluated for their ability to inhibit inducible TNF-α promoter activity. nih.gov The methyl ester derivative, in particular, was found to be the most potent, inhibiting TNF-α driven reporter gene expression in Jurkat T cells with an IC₅₀ value of 3.6 µM and inhibiting inducible TNF-α production in myelomonocytic U937 cells with an IC₅₀ value of 4.6 µM. nih.gov

Further research into imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives also identified potent inhibitors of TNF-α production. plos.org A bioisosteric replacement of the N-phenylpyrazole core with an imidazo[1,2-a]pyridine scaffold generated compounds more potent than the original prototype. The most active derivative, LASSBio-1749, was shown to be as potent as a known p38 MAPK inhibitor in reducing TNF-α levels. plos.org This compound also demonstrated significant in vivo activity, reducing the levels of TNF-α and other pro-inflammatory cytokines in an air pouch model. plos.org

Inhibition of TNF-α by Imidazo[1,2-a]pyridine Derivatives
CompoundAssayCell LineIC₅₀ ValueSource
Methyl ester of a hexahydroimidazo[1,2-a]pyridineTNF-α driven reporter gene expressionJurkat T cells3.6 µM nih.gov
Methyl ester of a hexahydroimidazo[1,2-a]pyridineInducible TNF-α productionU937 cells4.6 µM nih.gov
LASSBio-1749TNF-α production inhibitionMurine macrophagesEquipotent to SB-203580 plos.org

Targeting Anti-inflammatory Proteins

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of key signaling pathways and proteins. nih.govresearchgate.net A novel synthetic derivative, referred to as MIA, has been shown to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines. nih.govnih.gov

Molecular docking studies indicated that MIA binds to the NF-κB p50 subunit. nih.govnih.gov This interaction leads to the suppression of NF-κB activity and a reduction in the levels of inflammatory cytokines. nih.gov Further analysis revealed that MIA treatment reduces the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes, both of which are crucial in the inflammatory response. nih.govresearchgate.net Western blot analysis confirmed that the compound increased the expression of the inhibitory protein IκBα and suppressed the phosphorylation of STAT3. nih.gov These findings highlight that the anti-inflammatory activity of this derivative is achieved by targeting multiple components of pro-inflammatory signaling cascades. nih.govnih.gov Additionally, some imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives are believed to exert their anti-TNF-α effects through the inhibition of p38 MAPK. plos.org

Antiparasitic Activity

The imidazo[1,2-a]pyridine scaffold has proven to be a valuable starting point for the development of potent antiparasitic agents.

Antimalarial Activity

A series of 2,4-disubstituted imidazopyridines, identified from a high-throughput phenotypic screen, have demonstrated promising activity against the human malaria parasite Plasmodium falciparum. nih.gov These compounds exhibited fast-killing kinetics, and a leading compound from this series showed good exposure in mice, which translated to in vivo efficacy in a P. falciparum NSG mouse model. nih.gov Preliminary studies suggest that a contributing mode of action for these derivatives is the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov

Antiplasmodial Activity

Imidazo[1,2-a]pyridine derivatives have shown significant antiplasmodial activity against various strains of Plasmodium falciparum. nih.govresearchgate.net Dicationic imidazo[1,2-a]pyridines, in particular, have exhibited potent in vitro activity, with six out of eight tested diamidines showing IC₅₀ values of 88 nM or less against P. falciparum, with two compounds having values as low as 14 nM. nih.gov

Research into imidazo[1,2-a]pyrimidine derivatives, a related scaffold, also showed antiplasmodial activity, with one derivative displaying an IC₅₀ value of 0.13 µM. researchgate.net Structure-activity relationship studies on imidazopyridazines have led to the identification of new analogues with sub-micromolar antiplasmodial potency against both drug-sensitive (NF54) and multidrug-resistant (K1) strains. rsc.org For some of these compounds, the mechanism of action is thought to involve the inhibition of β-hematin formation, similar to the action of chloroquine. researchgate.net Another approach has focused on designing imidazo[1,2-a]pyrimidines as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. researchgate.net

Antiplasmodial Activity of Imidazo[1,2-a]pyridine and Related Derivatives
Compound SeriesParasite StrainActivity (IC₅₀)Source
Dicationic imidazo[1,2-a]pyridinesP. falciparum≤ 88 nM (two at 14 nM) nih.gov
Imidazo[1,2-a]pyrimidine derivative (II10)P. falciparum (NF54)0.13 µM researchgate.net
Imidazopyridazine analogueP. falciparum (NF54)0.031 µM rsc.org
Imidazopyridazine analogueP. falciparum (K1)0.0246 µM rsc.org

Antikinetoplastid Activity (e.g., Trypanosoma cruzi, Trypanosoma brucei)

Certain dicationic imidazo[1,2-a]pyridines have demonstrated remarkable activity against kinetoplastid parasites, including Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. nih.gov In vitro studies revealed potent activity, with six of eight tested diamidines showing IC₅₀ values of 63 nM or less against T. b. rhodesiense, and two compounds exhibiting exceptionally low IC₅₀ values of 6 nM and 1 nM. nih.gov Furthermore, five of these diamidines showed excellent in vivo efficacy in a trypanosomal mouse model, achieving a 100% cure rate (4 out of 4 mice) upon intraperitoneal administration. nih.gov These compounds are noted to have strong DNA affinities, which may contribute to their mechanism of action. nih.gov

Other Pharmacological Activities

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends beyond anti-inflammatory and antiparasitic applications. nih.govmdpi.com Derivatives have been investigated for a multitude of other pharmacological activities.

Anticancer Activity : Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. rsc.orgnih.govrsc.org They have been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including breast cancer. nih.govnih.gov One derivative, IP-5, was found to cause cell cycle arrest by increasing levels of p53 and p21 and to induce apoptosis through the extrinsic pathway involving caspases 7 and 8. nih.gov Another study identified a derivative, compound I-11, as a potent covalent inhibitor for KRAS G12C-mutated cancer cells. rsc.org

Antimycobacterial Activity : Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series with selective activity against Mycobacterium tuberculosis. nih.gov These compounds were discovered through whole-cell screening and have been optimized for their physicochemical properties. nih.gov Other derivatives have been developed as potent inhibitors of mycobacterial ATP synthesis. nih.gov

GABA Receptor Modulation : The imidazo[1,2-a]pyridine core is famously present in drugs like Zolpidem, which acts as a sedative and hypnotic by positively modulating the GABA-A receptor. researchgate.netwikipedia.org This demonstrates the scaffold's ability to interact with central nervous system targets.

Enzyme Inhibition : Beyond the previously mentioned targets, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as protein kinase inhibitors for potential use in oncology. google.com

This broad spectrum of biological activity underscores the importance of the imidazo[1,2-a]pyridine scaffold as a "privileged" structure in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications. nih.govnih.gov

Analgesic Properties

Derivatives of imidazo[1,2-a]pyridine have been investigated for their pain-relieving capabilities. researchgate.netnih.gov Research dating back to 1965 identified that certain compounds within this class exhibit analgesic effects. nih.gov This foundational work highlighted the potential of the imidazo[1,2-a]pyridine core in modulating pain pathways. More recent reviews continue to recognize the analgesic properties as a significant attribute of this chemical family. researchgate.net

Table 1: Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Observation Reference
Imidazo[1,2-a]pyridine Derivatives Demonstrated analgesic activity in early studies. nih.gov

Antidiabetic Activity

The potential for imidazo[1,2-a]pyridine derivatives to act as antidiabetic agents has been a subject of contemporary research. researchgate.netresearchgate.netnih.gov A series of these derivatives were designed and synthesized to act as activators of adenosine 5'-monophosphate activated protein kinase (AMPK), a key target in the treatment of diabetic nephropathy. nih.gov One particular compound from this series demonstrated significant enzyme activation. nih.gov Further studies at the cellular level showed that this active compound could lower levels of reactive oxygen species (ROS) in renal fibroblasts induced by high glucose. nih.gov It also influenced key proteins, increasing the levels of p-AMPK and p-ACC while decreasing TGF-β1. nih.gov

Table 2: Antidiabetic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Series Key Findings Cellular Effects Reference

Anticonvulsant Activity

The anticonvulsant properties of imidazo[1,2-a]pyridine derivatives have been well-documented. researchgate.netnih.govnih.govnih.gov One study focused on an original series of water-soluble 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivatives. nih.gov A specific compound from this series, designated 4f, showed a strong ability to bind to the ionotropic AMPA receptor and acted as a potent competitive antagonist, resulting in a long-lasting anticonvulsant effect in animal models. nih.gov

Another research effort involved the synthesis of new imidazo[1,2-a]pyridines with active pharmacophores designed to be potential anticonvulsant agents. researchgate.net222.198.130 The preliminary screening of these compounds was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. researchgate.net222.198.130 Compounds 6e and 6f , which have an electron-rich aryl group at position-2 and a tolyl-substituted oxazolone (B7731731) moiety at position-3, showed activity comparable to the standard drug diazepam. researchgate.net222.198.130 These new compounds were particularly effective in the scPTZ test, suggesting they can raise the seizure threshold. researchgate.net222.198.130

Table 3: Anticonvulsant Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Series Test Method Key Findings Reference
4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin derivatives (e.g., 4f ) In vivo parenteral administration Exhibited nanomolar binding affinity and potent competitive antagonism at the AMPA receptor, with long duration of activity. nih.gov

Anxiolytic Activity

The anxiolytic (anti-anxiety) potential of imidazo[1,2-a]pyridine derivatives has been demonstrated in several studies, with some compounds showing a clear anti-anxiety profile. researchgate.netdntb.gov.ua One study evaluated three 3-nitrosated imidazo[1,2-a]pyridines (L-1 , L-2 , L-3 ) and one 3-formyl imidazo[1,2-a]pyridine thiosemicarbazone (L-4 ). dntb.gov.ua In the elevated plus maze test, compounds L-2 and L-3 increased the time spent in the open arms, and at a specific dose, also increased the number of entries into the open arms, which is indicative of anxiolytic-like effects. dntb.gov.ua In the burying behavior test, L-1 , L-2 , and L-3 all reduced the cumulative burying behavior, further supporting their anxiety-reducing properties. dntb.gov.uaresearchgate.net

Table 4: Anxiolytic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Test Model Observation Reference
L-2 , L-3 Elevated Plus Maze Increased percentage of time spent in open arms. Increased number of open arm entries at 1 mg/kg. dntb.gov.ua

| L-1 , L-2 , L-3 | Burying Behavior Test | Induced a clear reduction in cumulative burying behavior. | dntb.gov.uaresearchgate.net |

Proton Pump Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as having proton pump inhibitor (PPI) activity. researchgate.netnih.gov This class of drugs is effective in reducing gastric acid production. The compound Soraprazan, which is based on the imidazo[1,2-a]pyridine scaffold, has been in clinical evaluation as an antiulcer drug. nih.gov This highlights the therapeutic potential of this chemical structure in treating acid-related gastrointestinal disorders.

Table 5: Proton Pump Inhibition Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Scaffold Application Status Reference
Imidazo[1,2-a]pyridine Scaffold Proton Pump Inhibitor Recognized for this activity in medicinal chemistry. researchgate.netnih.gov

Antipyretic Activity

Certain derivatives of imidazo[1,2-a]pyridine have been shown to possess antipyretic (fever-reducing) properties. researchgate.netnih.gov An early comprehensive study on the synthesis and reactions of imidazo[1,2-a]pyridines identified their potential as antipyretic agents. nih.gov This activity is often considered alongside analgesic and anti-inflammatory properties, suggesting a multi-faceted therapeutic potential for this class of compounds.

Table 6: Antipyretic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Observation Reference
Imidazo[1,2-a]pyridine Derivatives Identified as having antipyretic activity in early pharmacological studies. nih.gov

Antiepileptic Activity

The antiepileptic activity of imidazo[1,2-a]pyridine derivatives is a significant area of research. researchgate.netnih.govresearchgate.net This activity is closely related to their anticonvulsant properties. A study detailing the synthesis of new imidazo[1,2-a]pyridines highlighted their potential as antiepileptic agents. researchgate.net222.198.130 The research demonstrated that newly synthesized compounds exhibited promising activity, with some showing efficacy comparable to standard drugs. researchgate.net222.198.130 The ability of these compounds to enhance activity in the scPTZ model suggests they work by increasing the seizure threshold. researchgate.net222.198.130

Table 7: Antiepileptic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Series Key Findings Mechanism Indication Reference

Nematocidal Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anthelmintic agents, specifically against parasitic nematodes like Haemonchus contortus, a major livestock parasite. nih.gov Research into a series of imidazo[1,2-a]pyridine-based molecules revealed their ability to paralyze stage 3 larvae of H. contortus. nih.gov

One study reported the synthesis and evaluation of various derivatives, with the most active compound causing larval paralysis at a concentration of 31.25 µM. nih.gov The mechanism of action for these compounds was investigated through electrophysiological measurements, which unveiled a rare antagonist effect on the parasite's cholinergic receptors (L-AChR1 and 2). nih.gov This is noteworthy as many existing anthelmintics function by targeting these ion channels. nih.gov

Further studies on related imidazo[1,2-a]pyridinyl-arylacrylonitriles also confirmed activity against Haemonchus contortus, reinforcing the potential of this chemical class in the development of new anthelmintic drugs. researchgate.net

Table 1: Nematocidal Activity of Selected Imidazo[1,2-a]pyridine Derivatives against H. contortus
CompoundSubstitution PatternActivity (Larval Paralysis Test)Reference
Derivative 5eSpecific substitutions on the imidazo[1,2-a]pyridine core and C2-phenyl ringParalysis at 31.25 µM nih.gov
Imidazo[1,2-a]pyridinyl-arylacrylonitrilesGeneral class of compoundsActive against Haemonchus contortus researchgate.net

Antiosteoporosis Activity

The imidazo[1,2-a]pyridine framework is a key structural component of Minodronic acid, a third-generation bisphosphonate used clinically for the treatment of osteoporosis. nih.govresearchgate.net This has spurred further investigation into novel derivatives for their potential in managing bone-related disorders.

Recent research has focused on hybrid molecules combining the imidazo[1,2-a]pyridine scaffold with other biologically active moieties. A series of coumarin–imidazo[1,2-a]pyridine hybrids were synthesized and evaluated for their osteoprotective properties. rsc.org In a laboratory model of bone metastasis, which often involves bone degradation, these hybrid compounds were shown to counteract the negative effects of breast cancer cells on the differentiation of osteoblasts (bone-forming cells). rsc.org

The osteogenic potential of these derivatives was confirmed through several assays. Active compounds from the series significantly increased the activity of alkaline phosphatase (ALP), a key marker of osteoblast function, and enhanced mineralization as shown by Alizarin Red-S staining. rsc.org Furthermore, quantitative polymerase chain reaction (qPCR) analysis demonstrated that these compounds upregulated the expression of crucial osteogenic genes, including Bone Morphogenetic Protein 2 (BMP2), Runt-related transcription factor 2 (RUNX2), Collagen type I (COL1), and Osteocalcin (OCN). rsc.org These findings suggest that such derivatives can help re-establish bone homeostasis and represent promising lead molecules for developing new therapies for osteoporosis. rsc.org

Table 2: Antiosteoporosis Activity of Imidazo[1,2-a]pyridine Derivatives
Compound TypeAssayObserved EffectReference
Coumarin–imidazo[1,2-a]pyridine hybrids (e.g., 6h, 6l, 6o)Alkaline Phosphatase (ALP) AssayIncreased ALP activity in osteoblasts rsc.org
Alizarin Red-S StainingEnhanced mineralization rsc.org
qPCRUpregulation of osteogenic genes (BMP2, RUNX2, COL1, OCN) rsc.org
Minodronic acidClinical UseApproved for osteoporosis treatment nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. nih.gov Research has systematically explored how different chemical modifications to this core structure influence its biological activities, ranging from antimycobacterial to anticonvulsant effects. nih.govnih.gov

Influence of Substitution Patterns on Biological Activity

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.net

For antimycobacterial activity, SAR studies on a series of imidazo[1,2-a]pyridine-8-carboxamides , which are structurally analogous to the 8-carbonitrile, have provided detailed insights. nih.gov The amide at the C8-position was found to be a critical element. Modifications to the amine portion of the carboxamide group significantly impacted potency against Mycobacterium tuberculosis. For instance, substituting the amide with small, unbranched alkyl groups or a cyclopropyl (B3062369) group was well-tolerated. However, introducing larger or more polar substituents generally led to a decrease in activity. This suggests that the size and lipophilicity of the substituent at the C8-amide position are key determinants for antimycobacterial efficacy. nih.gov

In the context of anticonvulsant activity, substitutions at the C2-position of the imidazo[1,2-a]pyridine ring are particularly influential. Studies have shown that attaching a phenyl ring at C2 is a common feature of active compounds. The introduction of a 4-fluorophenyl substituent at this position consistently resulted in potent anticonvulsant activity across multiple chemical series, including those bearing pyrazoline, cyanopyridone, and pyrimidine-2-thione moieties at other positions. nih.gov This indicates that the electronic properties and specific placement of the fluoro group on the C2-phenyl ring are favorable for this biological action. nih.gov

The anti-inflammatory effects of these derivatives are also dictated by their substitution patterns. For example, an 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine derivative demonstrated the ability to suppress key inflammatory pathways. nih.gov

Identification of Key Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the imidazo[1,2-a]pyridine scaffold, several key pharmacophoric features have been identified.

The imidazo[1,2-a]pyridine nucleus itself is considered the foundational pharmacophore, often referred to as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its rigid, planar structure and specific arrangement of nitrogen atoms allow it to interact with a wide variety of biological targets. acs.org

Computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents have led to the generation of a specific pharmacophore model. openpharmaceuticalsciencesjournal.com This model, designated HHPRR, consists of five key features: two hydrogen bond donors (H), one positive ionic feature (P), and two aromatic rings (R). This model suggests that a combination of hydrogen bonding capabilities, positive charge, and aromatic interactions are crucial for potent inhibition of the target enzyme in Mycobacterium tuberculosis. openpharmaceuticalsciencesjournal.com

For anticonvulsant activity, the key pharmacophore appears to involve the imidazo[1,2-a]pyridine core linked to a 4-fluorophenyl group at the C2-position, along with another heterocyclic system (like pyrazoline or cyanopyridine) attached elsewhere. nih.gov In the development of anticancer agents, the imidazo[1,2-a]pyridine scaffold has been successfully used as a core backbone to which covalent warheads can be attached, creating targeted covalent inhibitors. rsc.org This highlights the role of the core as a stable and suitable anchor for various functional groups designed to interact with specific biological targets. rsc.orgresearchgate.net

Applications in Materials Science

Optoelectronic Properties of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine (B132010) derivatives are recognized for their intrinsic fluorescence and attractive physicochemical properties. ijrpr.com Their π-conjugated bicyclic structure is responsible for fluorescence emissions that can achieve excellent quantum yields. ijrpr.com The optoelectronic characteristics of these compounds can be precisely tuned by modifying the substitution pattern on the bicyclic core.

Research has demonstrated that the nature and position of substituents significantly influence the photophysical behavior of these molecules. ijrpr.comproquest.com For instance, the introduction of phenyl or naphthyl groups at the C2 position has been shown to enhance the fluorescence yield. ijrpr.com Generally, electron-donating substituents improve luminescence performance, whereas electron-withdrawing groups tend to result in less intense emissions. ijrpr.com This tunability allows for the rational design of materials with specific absorption and emission profiles. For example, some derivatives exhibit tunable emission from the violet to the blue region of the electromagnetic spectrum. researchgate.net

The substitution pattern also affects the intramolecular charge transfer (ICT) characteristics. Triphenylamine-containing dyes, for instance, exhibit positive solvatochromism, indicating an ICT from the triphenylamine donor to the imidazopyridine acceptor unit in the excited state. proquest.comresearchgate.net The significant Stokes shifts observed in certain derivatives make them highly appealing for applications in optoelectronic devices. tandfonline.com

Below is a table summarizing the photophysical properties of selected V-shaped bis-Imidazo[1,2-a]pyridine fluorophores, which demonstrate tunable emission from the near-UV to the deep-blue region.

Table 1: Photophysical Properties of V-Shaped bis-Imidazo[1,2-a]pyridine Derivatives

Compound Absorption Max (λabs) [nm] Emission Max (λem) [nm] Photoluminescence Quantum Yield (PLQY)
Series 4 (Phenyl Bridge) 320 415 0.35
Series 5 (Pyridine Bridge) 325 420 0.51

Data sourced from studies on bright V-shaped chromophores featuring imidazo[1,2-a]pyridine units. nih.gov

These tunable properties have led to significant interest in using imidazo[1,2-a]pyridines as emitters in Organic Light-Emitting Diodes (OLEDs). ijrpr.com They are particularly valued for creating deep-blue organic emitters, which have been a focus of both academic and industrial research. researchgate.netresearchgate.net Isomeric materials featuring donor groups like triphenylamine and carbazole linked to a 2-phenylimidazo[1,2-a]pyridine core have been studied as blue-emitting materials. researchgate.net The linking topology and nature of the chromophore loading are critical in determining the optical and electrochemical properties. proquest.comresearchgate.net For example, a dye with triphenylamine on both the C2 and C6 positions of the imidazopyridine core has shown superior electroluminescence performance, achieving a deep-blue color with CIE coordinates of (0.18, 0.11). proquest.com

Table 2: Performance of Non-Doped OLEDs Based on Imidazo[1,2-a]pyridine Emitters

Emitter Emission Max (nm) External Quantum Efficiency (EQE) (%) Luminance (cd/m²) CIE Coordinates (x, y)
GBY-17 (Cyan) 520 15.6 4420 (0.23, 0.42)
GBY-18 (Red) 623 10.9 2740 (0.59, 0.38)
IP-PPI (Deep-Blue) N/A 4.85 >10000 (0.153, 0.097)
IP-DPPI (Deep-Blue) N/A 4.74 >10000 (0.154, 0.114)

Data compiled from research on rationally designed imidazo[1,2-a]pyridine-based emitters for OLEDs. researchgate.netrsc.org

Use in Optical and Organometallic Fields

The versatile photophysical properties of imidazo[1,2-a]pyridine derivatives have established their utility in various optical applications. Their primary application is in the development of efficient emitters for OLEDs, as detailed previously. rsc.org The ability to generate high-efficiency, stable deep-blue, cyan, and red emissions makes them crucial for full-color display technology. proquest.comrsc.org The design of novel luminogens, such as those incorporating two imidazo[1,2-a]pyridine cores linked by a bridging group, has led to non-doped OLEDs with high efficiency and low-efficiency roll-offs. rsc.org Beyond displays, these compounds have high potential in other optoelectronic areas like solid-state light emitters and chemical sensing. ijrpr.com

In the realm of organometallic chemistry, N-heterocyclic compounds like imidazo[1,2-a]pyridines are valuable as ligands for creating metal complexes. While the related imidazo[1,5-a]pyridine isomer has been more extensively used to build organometallic complexes, the fundamental electronic structure of the imidazo[1,2-a]pyridine scaffold also makes it a suitable candidate for such applications. nih.govmdpi.com The nitrogen atoms in the fused ring system can coordinate with metal centers, allowing for the synthesis of novel organometallic materials with tailored electronic and photophysical properties. These complexes could find use in areas such as catalysis, sensing, or as phosphorescent emitters in next-generation OLEDs. The functionalization of the imidazo[1,2-a]pyridine core, including the introduction of a carbonitrile group at the 8-position, provides a means to further modify the ligand's electronic properties and the resulting complex's stability and performance. acs.org

Future Research Directions and Therapeutic Potential

Discovery of Novel Lead Structures

The discovery of new lead compounds is the foundational step in drug development. Imidazo[1,2-a]pyridine-8-carboxamides have already been identified as a novel and promising lead series with antimycobacterial properties. nih.gov This discovery was achieved through the whole-cell screening of a focused library of compounds against Mycobacterium tuberculosis. nih.gov

Future research will likely focus on expanding the diversity of substituents on the imidazo[1,2-a]pyridine-8-carbonitrile core to identify leads for other therapeutic areas. The unique structural and chemical characteristics of this scaffold make it a valuable starting point for targeting various biological receptors and enzymes. researchgate.net High-throughput screening of both existing and newly synthesized this compound derivatives against a wide array of biological targets is a critical future direction. This will help in identifying novel lead structures for conditions ranging from cancers to infectious diseases and inflammatory disorders. researchgate.netnih.gov

For instance, a compound designated I-11, based on the broader imidazo[1,2-a]pyridine (B132010) scaffold, has been identified as a potent lead compound for treating intractable cancers by acting as a covalent inhibitor of KRAS G12C. rsc.org This highlights the potential of the core structure to yield impactful lead compounds. Further exploration of the 8-carbonitrile derivatives in similar targeted cancer therapy screens is a logical and promising path forward.

Development of New Synthetic Drug Molecules

Once a lead structure is identified, the subsequent phase involves the synthesis and development of new drug molecules with optimized properties. For the imidazo[1,2-a]pyridine-8-carboxamide series, research is already underway to evaluate the structure-activity relationship (SAR) and to optimize physicochemical properties. nih.gov This process involves systematically modifying the structure of the lead compound and assessing how these changes affect its biological activity and drug-like characteristics.

Future synthetic efforts will be directed at:

SAR Elucidation: A thorough investigation of the SAR is crucial. For the antimycobacterial imidazo[1,2-a]pyridine-8-carboxamides, this involves synthesizing a range of analogues to determine which structural features are essential for activity against Mycobacterium tuberculosis. nih.gov

Synthesis of Novel Analogues: The development of efficient and versatile synthetic methods is key. Methodologies such as palladium-catalyzed aminocarbonylation of 8-iodo-imidazo[1,2-a]pyridines have been established for synthesizing 8-carboxamide derivatives, which can be adapted to create a wide variety of new molecules. nih.gov

Property Optimization: Beyond potency, new synthetic molecules must have suitable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). Research will focus on modifying the this compound scaffold to improve these properties, enhancing the potential for in vivo efficacy. nih.gov

The development of new imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives has yielded compounds with potent anticancer activity, with some showing greater potency than the standard drug cisplatin. researchgate.net This underscores the potential of hybrid molecules derived from the core scaffold.

Exploration of Scaffold Hopping Strategies

Scaffold hopping is a computational or experimental strategy used to identify novel molecular backbones (scaffolds) that can serve as isofunctional replacements for a known active compound. This approach is valuable for discovering new patentable chemical entities with improved properties. nih.gov

While specific examples of scaffold hopping originating from this compound are not yet prevalent in the literature, the broader imidazo[1,2-a]pyridine core has been successfully utilized in such strategies. For example:

Researchers have used scaffold hopping to develop novel covalent inhibitors for KRAS G12C-mutated cancers, using the imidazo[1,2-a]pyridine as the core backbone. rsc.org

The strategy has been employed to identify new positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor by hopping from pyridone structures to imidazo[1,2-a]pyridines. acs.org

It has also been used to discover potent, multi-fold more active anticancer agents by hopping from the natural product aurones to 2-arylideneimidazo[1,2-a]pyridinones. nih.gov

A promising future direction is to apply scaffold hopping techniques to the identified active this compound leads. By identifying structurally novel but functionally equivalent scaffolds, researchers can expand the available chemical space for a particular biological target, potentially leading to compounds with enhanced efficacy, better safety profiles, or improved pharmacokinetic properties.

Design of Chemical Libraries for Biological Screening

The systematic design and synthesis of chemical libraries are essential for modern drug discovery, enabling the screening of thousands of compounds to identify new hits and leads. The this compound scaffold is an excellent candidate for the construction of focused chemical libraries.

A versatile and efficient method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides has already been developed. nih.gov This methodology allows for the creation of a diverse set of compounds by varying the inputs at different stages of the synthesis.

The key steps in this solid-phase synthesis approach are outlined below:

StepDescription
1. Attachment A 2-aminonicotinate is bound to a solid polymer support.
2. Cyclization The polymer-bound substrate is treated with various α-haloketones to form the core imidazo[1,2-a]pyridine ring system.
3. Diversification Further chemical modifications, such as halogenation at the 3-position, can be performed on the polymer-bound scaffold.
4. Cleavage & Amidation The final compounds are cleaved from the solid support using an excess of various primary or secondary amines, which simultaneously forms the desired carboxamide at the 8-position.

This approach facilitates the rapid generation of a multitude of analogues for biological screening. nih.gov Future research will involve expanding these libraries by incorporating a wider range of building blocks at each diversification step. Screening these focused libraries against various biological targets, as was done to discover the antimycobacterial leads, is a powerful strategy for uncovering new therapeutic applications for the this compound scaffold. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-8-carbonitrile derivatives?

  • Methodological Answer :

  • Condensation reactions : Reacting 2-aminonicotinonitrile derivatives with α-haloketones under reflux conditions in ethanol or diglyme yields the core scaffold. For example, 5-(4-methoxyphenyl)-7-phenyl derivatives were synthesized via microwave-assisted condensation of 1-(pyridin-2-yl)ethanone with 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile .
  • Multi-step synthesis : Ethanol-mediated condensation of 2-aminonicotinamide with chloroacetaldehyde, followed by HATU/DIPEA-catalyzed amide coupling with substituted amines, achieves yields of 93–97% .
  • Solid-phase synthesis : Polymer-bound 2-aminonicotinate reacts with α-haloketones, followed by halogenation at the 3-position for diversification .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer :

  • Spectroscopic techniques : 1H^1H NMR (e.g., δ 3.74–3.76 ppm for OCH3_3 groups in 4b), 13C^{13}C NMR, and ESI-MS confirm molecular weight and substituent positions .
  • X-ray crystallography : Resolves non-covalent interactions (e.g., C–H···π, π–π stacking) critical for binding biological targets. Hirshfeld surface analysis quantifies intermolecular contacts .
  • FT-IR : Identifies functional groups like nitriles (~2220 cm1^{-1}) and amides (~1650 cm1^{-1}) .

Q. What are the primary biological targets of this compound derivatives?

  • Methodological Answer :

  • Anticancer agents : Derivatives inhibit tubulin polymerization by targeting the colchicine-binding site, with IC50_{50} values <1 μM in MCF-7 and HepG2 cells. Substituents like 4-trifluoromethylphenyl enhance potency .
  • Anticholinesterase activity : Analogues with electron-withdrawing groups (e.g., -CN, -NO2_2) at C8 show IC50_{50} values of 0.8–2.3 μM against acetylcholinesterase .

Advanced Research Questions

Q. How can reaction yields be optimized in microwave-assisted synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent selection : Diglyme improves microwave absorption and reduces reaction time (e.g., 15 minutes vs. 12 hours conventional) .
  • Catalyst screening : Iodine catalysis enables sp3^3 C–H functionalization of azaarenes, achieving 70–85% yields .
  • Temperature control : Maintaining 120–150°C prevents decomposition of thermally sensitive nitrile groups .

Q. How to resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects systematically. For example, 5-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl) (4b) shows IC50_{50} = 18 μM in HepG2, while 5-(2,4-dichlorophenyl) (4d) is less active (IC50_{50} >50 μM) due to steric hindrance .
  • Docking studies : Molecular dynamics simulations reveal that 8-cyano groups enhance hydrogen bonding with tubulin’s β-subunit, explaining improved activity over carboxamide analogues .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Methodological Answer :

  • Polar substituents : Introducing -OH or -OCH3_3 at C5/C7 increases aqueous solubility (e.g., logP reduction from 3.2 to 2.1) .
  • Prodrug design : Esterification of the nitrile group to carboxamides (e.g., ethyl 8-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate) improves membrane permeability .

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Imidazo[1,2-a]pyridine-8-carbonitrile

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